4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Description
Synthesis Analysis
The synthesis of this compound involves the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the pyrrolidine ring. This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Corrosion Inhibition
Research on piperidine derivatives, including those with structural similarities to the specified compound, demonstrates their potential in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption behaviors and corrosion inhibition properties on iron surfaces. These studies suggest that such compounds could serve as effective corrosion inhibitors, with their efficiency potentially attributed to their molecular structure and electronic properties (Kaya et al., 2016).
Anticancer Activity
Fluoro-substituted compounds, including pyrimidines, have shown promising anticancer activity. The synthesis and evaluation of various fluoro-substituted derivatives indicate their potential as low-concentration anticancer agents against human cancer cell lines. These findings underscore the importance of fluorine and related structural motifs in the development of new anticancer drugs (Hammam et al., 2005).
Antimicrobial and Cytotoxic Activities
Studies on cyclotriphosphazene derivatives with fluorobenzyl pendant arms have explored their structural, antimicrobial, and cytotoxic properties. The investigation into these compounds' interactions with DNA and their biological activities highlights their potential as antimicrobial and anticancer agents. The research demonstrates the compounds' significant inhibitory effects on bacteria and their high anticancer activities, suggesting a promising avenue for the development of new therapeutic agents (ÖztÜrk et al., 2019).
Molecular Electronics and Sensing
Research into conducting polymers based on pyrrole derivatives, including those with sulfonyl groups, has revealed their potential in molecular electronics. These polymers, formed through electropolymerization, exhibit low oxidation potentials and stable conducting forms, indicating their utility in electronic devices and sensors (Sotzing et al., 1996).
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-11-17-8-6-15(18-11)22-12-7-9-19(10-12)23(20,21)14-5-3-2-4-13(14)16/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBSLNBPABGZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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